molecular formula C24H19NO2 B14697453 1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione CAS No. 24234-74-0

1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione

Cat. No.: B14697453
CAS No.: 24234-74-0
M. Wt: 353.4 g/mol
InChI Key: RCTXQQFNCWPEQD-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with two phenyl groups and a 2,6-dimethylphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethylphenylamine with benzil in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization step .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dione derivatives, while reduction can produce various hydrogenated products.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

CAS No.

24234-74-0

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3,4-diphenylpyrrole-2,5-dione

InChI

InChI=1S/C24H19NO2/c1-16-10-9-11-17(2)22(16)25-23(26)20(18-12-5-3-6-13-18)21(24(25)27)19-14-7-4-8-15-19/h3-15H,1-2H3

InChI Key

RCTXQQFNCWPEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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